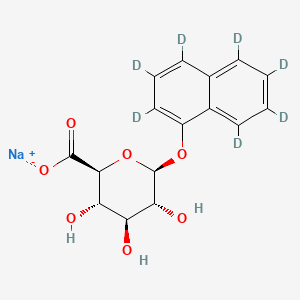

1-Naphthol-D7 Beta-D-Glucuronide Sodium Salt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

1-Naphthol is prepared by two main synthetic routes :

- Nitration and Hydrogenation:

- Naphthalene is nitrated to give 1-nitronaphthalene.

- 1-nitronaphthalene is then hydrogenated to form 1-naphthylamine.

- Finally, 1-naphthylamine undergoes hydrolysis to yield 1-naphthol.

- The reactions can be summarized as follows: [ \text{C}_{10}\text{H}_8 + \text{HNO}3 \rightarrow \text{C}{10}\text{H}_7\text{NO}_2 + \text{H}2\text{O} ] [ \text{C}{10}\text{H}_7\text{NO}_2 + 3\text{H}2 \rightarrow \text{C}{10}\text{H}_7\text{NH}_2 + 2\text{H}2\text{O} ] [ \text{C}{10}\text{H}_7\text{NH}_2 + \text{H}2\text{O} \rightarrow \text{C}{10}\text{H}_7\text{OH} + \text{NH}_3 ]

- Hydrogenation and Oxidation:

- Naphthalene is hydrogenated to tetralin.

- Tetralin is then oxidized to 1-tetralone.

- 1-tetralone undergoes dehydrogenation to form 1-naphthol.

化学反应分析

1-Naphthol undergoes various types of chemical reactions :

- Oxidation:

- 1-Naphthol can be oxidized to form 1,4-naphthoquinone.

- This reaction is often catalyzed by oxidizing agents such as potassium permanganate.

- Reduction:

- Partial reduction of 1-naphthol yields tetrahydro derivatives, while full hydrogenation is catalyzed by rhodium.

- Substitution:

- The 4-position of 1-naphthol is susceptible to electrophilic attack, making it useful in the preparation of diazo dyes.

- Reduction of diazo derivatives gives 4-amino-1-naphthol.

- Tautomerism:

- 1-Naphthol exhibits tautomerism, producing a small amount of the keto tautomer.

- This tautomerism is exploited in the Bucherer reaction, where 1-naphthol undergoes ammonolysis to give 1-aminonaphthalene.

科学研究应用

1-Naphthol has a wide range of applications in scientific research :

- Chemistry:

- Used as a precursor in the manufacturing of various azo dyes.

- Employed in analytical chemistry as Molisch’s reagent for detecting carbohydrates.

- Biology:

- Acts as a biomarker in various biological studies.

- Plays a role in the Sakaguchi test for detecting arginine in proteins.

- Medicine:

- Used in the synthesis of pharmaceuticals such as nadolol, an antihypertensive drug.

- Involved in the production of the antidepressant sertraline and the anti-protozoan therapeutic atovaquone.

- Industry:

- Utilized in the production of insecticides like carbaryl.

- Serves as a component in multifunctional material systems due to its stability and reactivity.

作用机制

1-Naphthol functions as a genotoxin and a human xenobiotic metabolite . It plays a crucial role in various metabolic pathways, including the metabolism of xenobiotics by cytochrome P450 enzymes . The hydroxyl group at position 1 allows it to participate in various biochemical reactions, influencing its biological activity.

相似化合物的比较

1-Naphthol is often compared with its isomer, 2-naphthol :

- 2-Naphthol:

- Differs by the location of the hydroxyl group on the naphthalene ring.

- More reactive than 1-naphthol.

- Widely used as an intermediate for the production of dyes and other compounds.

- Phenol:

- Naphthols are naphthalene homologues of phenol.

- Both exhibit phenolic properties but naphthols are more reactive.

1-Naphthol’s unique position of the hydroxyl group makes it particularly useful in specific chemical reactions and applications, distinguishing it from its isomer and other similar compounds.

属性

分子式 |

C16H15NaO7 |

|---|---|

分子量 |

349.32 g/mol |

IUPAC 名称 |

sodium;(2S,3S,4S,5R,6S)-6-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C16H16O7.Na/c17-11-12(18)14(15(20)21)23-16(13(11)19)22-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7,11-14,16-19H,(H,20,21);/q;+1/p-1/t11-,12-,13+,14-,16+;/m0./s1/i1D,2D,3D,4D,5D,6D,7D; |

InChI 键 |

NYYIXWAJCYTTOL-HSDKOQQFSA-M |

手性 SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)[2H])[2H])[2H])[2H])[2H].[Na+] |

规范 SMILES |

C1=CC=C2C(=C1)C=CC=C2OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,2aS,3S,4R,4aR,5R,5aR,8R,8aS,8bR,8cS)-Octahydro-2a,5,8-trimethyl-3-(1-methylethyl)-2,5-methano-2H-s-indaceno[8,1-bc]furan-2,3,4,5a,8c(2aH,6H)-pentol; 20-Deoxyitol B](/img/structure/B12428890.png)

![8-[(1E)-3,4-Dihydroxy-3-methylbut-1-EN-1-YL]-7-methoxychromen-2-one](/img/structure/B12428895.png)

![4-[(3S)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]phenol](/img/structure/B12428897.png)

![3-Methylbutyl (2S)-2-[[(2R)-2-[[(2R)-6-amino-2-[[2-[1-[2-(3-methylbutoxy)naphthalen-1-yl]naphthalen-2-yl]oxyacetyl]amino]hexanoyl]amino]-5-(diaminomethylidene-amino)pentanoyl]amino]-4-methylpentanoate dihydrochloride](/img/structure/B12428900.png)

![2,3,5,6-tetradeuterio-4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile](/img/structure/B12428907.png)